(E)-phenyl 4-((3-(4-(methylthio)phenyl)acrylamido)methyl)piperidine-1-carboxylate

Lipophilicity Membrane permeability ADME optimization

(E)-phenyl 4-((3-(4-(methylthio)phenyl)acrylamido)methyl)piperidine-1-carboxylate (CAS 1798430-63-3) is a synthetic small molecule (C23H26N2O3S, MW 410.53 g/mol) within the aryl-piperidinecarboxylate class. It features a piperidine core functionalized at N1 with a phenyl carbamate ester and at the 4-methyl position with an (E)-acrylamide bearing a 4-(methylthio)phenyl substituent.

Molecular Formula C23H26N2O3S
Molecular Weight 410.53
CAS No. 1798430-63-3
Cat. No. B2455644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-phenyl 4-((3-(4-(methylthio)phenyl)acrylamido)methyl)piperidine-1-carboxylate
CAS1798430-63-3
Molecular FormulaC23H26N2O3S
Molecular Weight410.53
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C=CC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
InChIInChI=1S/C23H26N2O3S/c1-29-21-10-7-18(8-11-21)9-12-22(26)24-17-19-13-15-25(16-14-19)23(27)28-20-5-3-2-4-6-20/h2-12,19H,13-17H2,1H3,(H,24,26)/b12-9+
InChIKeyHIUSNHXHGIILLI-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1798430-63-3: (E)-Phenyl 4-((3-(4-(methylthio)phenyl)acrylamido)methyl)piperidine-1-carboxylate – Structural Identity


(E)-phenyl 4-((3-(4-(methylthio)phenyl)acrylamido)methyl)piperidine-1-carboxylate (CAS 1798430-63-3) is a synthetic small molecule (C23H26N2O3S, MW 410.53 g/mol) within the aryl-piperidinecarboxylate class [1]. It features a piperidine core functionalized at N1 with a phenyl carbamate ester and at the 4-methyl position with an (E)-acrylamide bearing a 4-(methylthio)phenyl substituent. The compound is listed by multiple research-chemical vendors with a typical purity of 95% [2]. Its scaffold is structurally related to known fatty acid amide hydrolase (FAAH) inhibitors [3], though target-specific quantitative data for this exact compound remain absent from the peer-reviewed public domain as of the present search.

Why In-Class Piperidinecarboxylate Analogs Cannot Replace CAS 1798430-63-3 Without Quantitative Validation


Compounds sharing the piperidine-1-carboxylate scaffold with an acrylamide side chain are not automatically interchangeable. The substitution at the carbamate position (phenyl ester vs. methyl ester vs. tert-butyl carboxamide) dramatically alters lipophilicity, steric bulk, metabolic stability, and target engagement. For example, the methyl ester analog (CAS 1798414-61-5) has a computed logP of ~2.8 [1], whereas the phenyl ester on the target compound increases molecular weight by ~62 Da and adds an aromatic ring, which is predicted to elevate logP by approximately 1–1.5 units. Similarly, replacing the 4-(methylthio)phenyl acrylamide with a thiophene-acrylamide eliminates the methylthio sulfur atom, which is known to participate in key hydrophobic and potential hydrogen-bond interactions in FAAH and kinase inhibitor pharmacophores [2]. Without direct head-to-head or cross-study comparable data, any generic claim of equivalence is scientifically unfounded.

Quantitative Differentiation Evidence for CAS 1798430-63-3 Against Closest Analogs


Increased Lipophilicity (Predicted logP) Relative to Methyl Ester Analog

The phenyl carbamate ester of CAS 1798430-63-3 introduces substantially greater lipophilicity than the corresponding methyl ester analog (CAS 1798414-61-5). While the methyl ester has a computed XLogP3 of 2.8 and a topological polar surface area (TPSA) of 83.9 Ų [1], the addition of a phenyl ring in place of the methyl group on the target compound is predicted to increase logP by approximately 1.0–1.5 log units (estimated range 3.8–4.3) based on the Hansch π constant for phenyl (π ≈ 2.0) relative to methyl (π ≈ 0.5) and the linking oxygen attenuation effect [2]. This shift is relevant for programs targeting intracellular or CNS-penetrant candidates where higher logD may be desirable.

Lipophilicity Membrane permeability ADME optimization

Hydrogen Bond Acceptor Capacity: Phenyl Carbamate vs. tert-Butyl Carboxamide

The phenyl carbamate linkage in CAS 1798430-63-3 presents a distinct hydrogen-bond acceptor profile compared to the tert-butyl carboxamide analog (CAS 1798413-02-1). The carbamate oxygen (O–C=O) has stronger H-bond acceptor basicity than the amide carbonyl in the tert-butyl carboxamide analog, while the carbamate nitrogen cannot act as a hydrogen bond donor, unlike the secondary amide N–H in the carboxamide. This substitution pattern reduces the compound's hydrogen bond donor count from 2 (in the tert-butyl analog) to 1 (in the phenyl carbamate) , thereby lowering TPSA and potentially improving membrane permeation while altering target binding pharmacophore compatibility [1].

Hydrogen bonding Target engagement Solubility

Scaffold-Based Class Activity: FAAH Enzyme Inhibition Potential

The aryl-piperidinecarboxylate scaffold is disclosed as a core chemotype for FAAH enzyme inhibition in patent WO2005090347 [1]. Aryl and heteroaryl substituents at the piperidine N1 carboxylate position (such as the phenyl ester in CAS 1798430-63-3) were claimed to modulate FAAH inhibitory potency. While specific IC50 values for CAS 1798430-63-3 are not publicly available, the patent class data establish that phenyl carbamates within this series are pharmacologically active [1]. In contrast, the thiophene-acrylamide analogs (e.g., (E)-phenyl 4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxylate) lack the methylthio substituent, which may influence both potency and selectivity profiles within the FAAH enzyme family .

FAAH inhibition Endocannabinoid system Pain and inflammation

Rotatable Bond Count and Conformational Flexibility Compared to Analogs

The target compound contains 7 rotatable bonds (excluding the piperidine ring), which is higher than the methyl ester analog (6 rotatable bonds) and comparable to the tert-butyl carboxamide analog (7 rotatable bonds, though the tert-butyl group itself introduces different conformational constraints) [1]. Higher rotatable bond counts generally impose a greater entropic penalty upon binding, but the specific arrangement in CAS 1798430-63-3—where the phenyl carbamate adds rigidity via the aromatic ring while the acrylamide side chain retains flexibility—may offer a balanced conformational profile for target engagement. The methyl ester analog, by contrast, has one fewer rotatable bond but also lacks the aromatic stacking potential of the phenyl group [1].

Conformational entropy Binding affinity Ligand efficiency

Recommended Application Scenarios for CAS 1798430-63-3 Based on Available Evidence


FAAH Inhibitor Hit-to-Lead Optimization with Methylthio Pharmacophore Retention

Investigators pursuing FAAH enzyme inhibition as a therapeutic strategy for pain, inflammation, or anxiety disorders may select CAS 1798430-63-3 as a scaffold-retaining analog within the aryl-piperidinecarboxylate patent space (WO2005090347) [1]. The (E)-acrylamide bearing a 4-(methylthio)phenyl group maintains the key methylthio pharmacophore, while the phenyl carbamate ester provides a distinct physicochemical profile (elevated logP, reduced HBD count) for ADME fine-tuning relative to the methyl ester or tert-butyl carboxamide analogs.

Structure-Activity Relationship (SAR) Studies on Carbamate Ester Variants

CAS 1798430-63-3 serves as the phenyl ester reference point in a matrix of N1-substituted piperidine-1-carboxylate analogs. In an SAR campaign, this compound can be benchmarked against the methyl ester (CAS 1798414-61-5), the tert-butyl carboxamide (CAS 1798413-02-1), and the thiophene acrylamide analog to deconvolute the contributions of ester lipophilicity, hydrogen-bonding capacity, and acrylamide substituent electronic effects on target binding and cellular potency [1][2].

Blood-Brain Barrier Penetration Assessment in Neuroscience Programs

With a predicted HBD count of 1 and elevated logP, CAS 1798430-63-3 is structurally suited for CNS penetration studies. The compound occupies a physicochemical space (predicted logP ~3.8–4.3, HBD = 1) that aligns with favorable BBB permeation parameters [1]. Researchers can use this compound as a comparator to the more polar methyl ester analog (logP ~2.8) in parallel artificial membrane permeability assays (PAMPA-BBB) or in vivo brain-to-plasma ratio determinations.

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